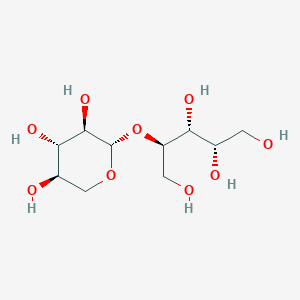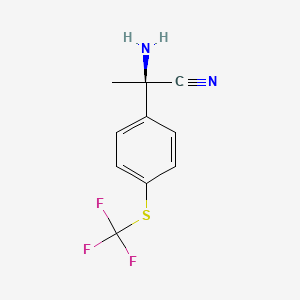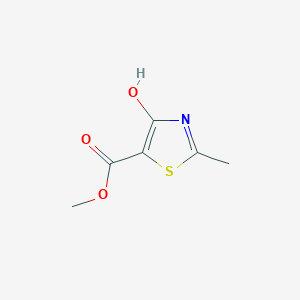
4-Benzyloxy Etoposide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyloxy Etoposide is a derivative of Etoposide, a well-known chemotherapeutic agent used in the treatment of various cancers, including testicular cancer, lung cancer, lymphoma, leukemia, neuroblastoma, and ovarian cancer Etoposide itself is a semisynthetic derivative of podophyllotoxin, which is extracted from the roots of the mayapple plant
準備方法
Synthetic Routes and Reaction Conditions: 4-Benzyloxy Etoposide is synthesized through a series of chemical reactions starting from EtoposideThis is typically achieved through the reaction of Etoposide with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to optimize yield and purity .
化学反応の分析
Types of Reactions: 4-Benzyloxy Etoposide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products Formed:
Oxidation: Benzylic alcohols, benzaldehydes.
Reduction: Benzyl derivatives.
Substitution: Benzyl halides, depending on the nucleophile used.
科学的研究の応用
4-Benzyloxy Etoposide has a wide range of applications in scientific research:
作用機序
4-Benzyloxy Etoposide exerts its effects by inhibiting the enzyme topoisomerase II, which is essential for DNA replication and cell division. By forming a complex with topoisomerase II and DNA, it induces breaks in the double-stranded DNA and prevents the repair process. This leads to the accumulation of DNA breaks, ultimately causing cell death. The compound primarily acts during the G2 and S phases of the cell cycle .
類似化合物との比較
Etoposide: The parent compound, widely used in chemotherapy.
Podophyllotoxin: The natural precursor of Etoposide, known for its antimitotic properties.
Teniposide: Another derivative of podophyllotoxin with similar mechanisms of action but different pharmacokinetic properties.
Uniqueness of 4-Benzyloxy Etoposide: this compound stands out due to the presence of the benzyloxy group, which enhances its chemical stability and potentially its biological activity. This modification allows for more versatile applications in research and development, particularly in the synthesis of novel compounds and the study of DNA-topoisomerase interactions .
特性
分子式 |
C36H38O13 |
|---|---|
分子量 |
678.7 g/mol |
IUPAC名 |
(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7S,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(3,5-dimethoxy-4-phenylmethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C36H38O13/c1-17-42-15-27-34(47-17)30(37)31(38)36(48-27)49-32-21-12-24-23(45-16-46-24)11-20(21)28(29-22(32)14-44-35(29)39)19-9-25(40-2)33(26(10-19)41-3)43-13-18-7-5-4-6-8-18/h4-12,17,22,27-32,34,36-38H,13-16H2,1-3H3/t17-,22+,27-,28-,29+,30-,31+,32-,34-,36+/m1/s1 |
InChIキー |
FLJDTVHCABVNFY-QWRYWREBSA-N |
異性体SMILES |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OCC8=CC=CC=C8)OC)O)O |
正規SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OCC8=CC=CC=C8)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


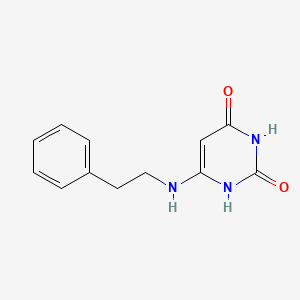
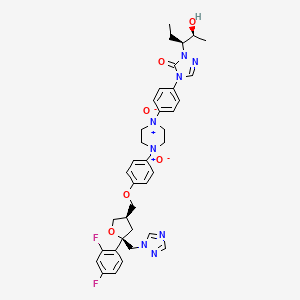

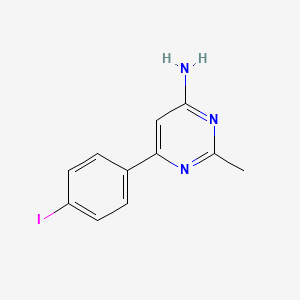

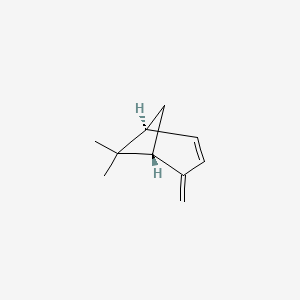
![5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine](/img/structure/B13429263.png)

![methyl (1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B13429266.png)


